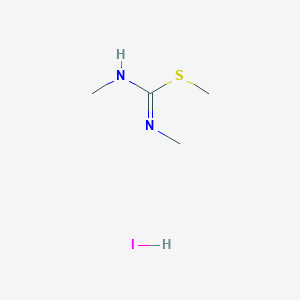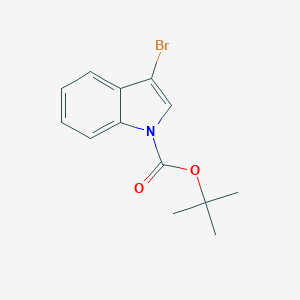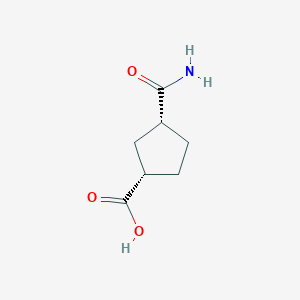
Ethyl 4-(methylamino)benzoate
Übersicht
Beschreibung
Ethyl 4-(methylamino)benzoate, also known as Et-PABA, is a hydrophilic polymer that can be used as a derivative of 4-aminobenzoate . It is primarily used as a photo-initiator with strong estrogenic activity and finds application as an ultraviolet filter in sunscreens .
Synthesis Analysis
A novel azo compound derived from ethyl-4-amino benzoate has been synthesized by the coupling reaction . The synthesis of ethyl p-aminobenzoate can be accomplished in a two-step process involving the reduction and esterification of p-nitrobenzoic acid .Molecular Structure Analysis
The molecular structure of Ethyl 4-(methylamino)benzoate can be found in various databases .Chemical Reactions Analysis
Ethyl 4-(methylamino)benzoate is a compound useful in organic synthesis . It has been used in the synthesis of a novel azo compound .Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 4-(methylamino)benzoate include a density of 1.1±0.1 g/cm^3, a boiling point of 292.7±23.0 °C at 760 mmHg, and a molar refractivity of 52.3±0.3 cm^3 .Wissenschaftliche Forschungsanwendungen
Electro-Optical Applications
- Summary of Application: Ethyl 4-amino benzoate has been identified as a potential candidate for electro-optical applications . It has been used in the growth of bulk size crystals .
- Methods of Application: The crystal was grown using an indigenously developed single zone transparent resistive furnace due to observed difficulties involved in its growth via a solution growth technique . The structure of the grown crystal was examined using single crystal X-ray diffraction .
- Results or Outcomes: The crystal possesses reasonably good transmittance over the visible spectrum. The optical band gap was also evaluated using Tauc’s plot . The thermal parameters and mechanical properties of the grown crystal were evaluated using photopyroelectric and nano-indentation techniques .
Nonlinear Optical Properties
- Summary of Application: A novel azo dye compound, Ethyl (E)-4- ( (5-hydroxy-3,4-bis (hydroxyl methyl)-6-methyl. pyridin-2-yl)diazenyl)benzoate (EAB), derived from ethyl-4-amino benzoate, has been synthesized and studied for its nonlinear optical properties .
- Methods of Application: The EAB compound was synthesized by the coupling reaction and characterized by FT-IR, 1 H-and 13 C-NMR, Mass, and UV–visible spectroscopies . The nonlinear refractive index (NRI) was studied using a continuous wave (cw), low power 473 nm, TEM 00 mode laser beam .
- Results or Outcomes: The all-optical switching (AOS) using two laser beams is proved to occur in this compound . The laser beam interaction with nonlinear materials leads to a variety of effects in the transverse dimensions .
Organic Synthesis
- Summary of Application: Ethyl 4-(methylamino)benzoate is a compound useful in organic synthesis . However, the specific applications and methods of use in organic synthesis are not detailed in the source.
Chemical Analysis
- Summary of Application: Ethyl 4-(methylamino)benzoate is used in chemical analysis . Azo compounds like Ethyl 4-(methylamino)benzoate are receiving great interests in the scientific research . They are consumed a great rank in chemical analysis . However, the specific applications and methods of use in chemical analysis are not detailed in the source.
Safety And Hazards
Eigenschaften
IUPAC Name |
ethyl 4-(methylamino)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-3-13-10(12)8-4-6-9(11-2)7-5-8/h4-7,11H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHTKEUCWOHEYLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20312990 | |
| Record name | ethyl 4-(methylamino)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20312990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(methylamino)benzoate | |
CAS RN |
10541-82-9 | |
| Record name | 10541-82-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=265435 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 4-(methylamino)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20312990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Tricyclo[3.2.1.0~3,6~]octane-3-carboxylic acid](/img/structure/B139345.png)




![3-[(Dichlorophosphinyl)oxy]propanoic Acid Benzyl Ester](/img/structure/B139362.png)



